Bitopertin was developed by the pharmaceutical company Roche and is known for its role as a glycine transporter inhibitor. Its classification falls under the category of central nervous system agents due to its primary action on the brain's neurotransmitter systems. The compound has been studied for its effects on cognitive functions and mood regulation, making it a candidate for treating psychiatric disorders.
The synthesis of Bitopertin involves several chemical reactions that create the final product from simpler organic compounds. A notable method includes the use of various alkoxycarbonyl groups, which are essential intermediates in the synthesis process. The synthesis can be summarized as follows:
The patent literature describes specific conditions under which these reactions occur, including temperature control, solvent choice (such as dimethyl sulfoxide), and reaction times to optimize yield and purity of Bitopertin .
Bitopertin's molecular structure can be described as follows:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, which provides information about the hydrogen atoms' environment within the molecule. For instance, signals corresponding to various protons in the piperazine ring and aromatic systems can be observed at specific chemical shifts .
The chemical reactions involved in synthesizing Bitopertin include:
Specific reaction conditions such as reagent concentrations, reaction times, and temperatures are critical for achieving high yields. For example, using tert-butoxycarbonyl groups in certain steps has been shown to enhance reaction efficiency .
Bitopertin functions by selectively inhibiting glycine transporter type 1. This inhibition leads to increased extracellular levels of glycine, which enhances N-methyl-D-aspartate receptor activity in the brain. The mechanism can be summarized as follows:
Relevant analytical techniques such as high-performance liquid chromatography are used to assess purity and stability over time .
Bitopertin has been explored for several scientific uses:
Bitopertin (RO-4917838/RG1678) is a high-affinity competitive inhibitor of the glycine transporter type 1 (GlyT1/SLC6A9), a sodium- and chloride-dependent transmembrane protein responsible for synaptic glycine reuptake. Computational modeling and in silico docking studies reveal that bitopertin binds to the central substrate-binding pocket of GlyT1 through a complex network of interactions involving its trifluoropropoxy-benzoyl and pyridinylpiperazine moieties. These structural elements form hydrogen bonds with residues Tyr287 and Asp287, while hydrophobic interactions occur with Phe325 and Leu396, stabilizing the transporter in an inward-open conformation that prevents glycine binding and translocation [1] [6]. Homology models indicate significant binding site conservation across SLC6 family members, explaining bitopertin’s moderate affinity for GlyT2 (SLC6A5), proline transporter (PROT/SLC6A7), and dopamine transporter (DAT/SLC6A3) [6].
By inhibiting GlyT1-mediated glycine reuptake, bitopertin elevates extracellular glycine concentrations in a dose-dependent manner. In healthy volunteers, cerebrospinal fluid (CSF) glycine levels increased by 30% (3 mg) to 130% (60 mg) after 10 days of bitopertin administration, as quantified by HPLC analysis (Table 1) [9]. This glycine surge enhances activation of NMDA receptors (NMDARs), where glycine acts as an obligatory co-agonist alongside glutamate. Positron emission tomography (PET) studies using the radioligand [¹¹C]RO5013853 demonstrated GlyT1 occupancy rates of 50–92% at plasma concentrations of 130–200 ng/ml, correlating with NMDAR potentiation [7]. The facilitation of NMDAR signaling is critical for synaptic plasticity, particularly in cortical and hippocampal regions implicated in cognitive processing [3] [9].
Table 1: Glycine Concentration Changes in CSF Following Bitopertin Administration
Dose (mg/day) | Duration (days) | Glycine Increase (vs. Baseline) | Method |
---|---|---|---|
3 | 10 | 30% | HPLC |
10 | 10 | 30% | HPLC |
30 | 10 | 70% | HPLC |
60 | 10 | 130% | HPLC |
Sustained NMDAR potentiation by bitopertin triggers downstream glutamatergic cascades, including:
Glycine is a rate-limiting substrate for the first step of heme synthesis, catalyzed by δ-aminolevulinic acid synthase (ALAS). By inhibiting GlyT1 on erythroid precursors, bitopertin depletes intracellular glycine pools, reducing flux through the heme biosynthesis pathway. In Hbbth3⁺ β-thalassemia mice, this restriction lowered total heme production by 40%, evidenced by decreased mean corpuscular hemoglobin (MCH) and reticulocyte counts [2] [5]. Crucially, this "heme-restricted" state activates adaptive cellular responses:
In erythropoietic protoporphyria (EPP), ferrochelatase deficiency causes pathological accumulation of protoporphyrin IX (PPIX), a photosensitive heme precursor. Bitopertin’s glycine restriction directly limits PPIX synthesis:
Table 2: Bitopertin’s Effects on Heme Pathway Intermediates in Disease Models
Disease Model | Target Molecule | Reduction (%) | Biological Outcome |
---|---|---|---|
β-thalassemia (mouse) | Free α-globin | 50% | ↓ ROS, ↑ RBC survival |
EPP (mouse) | Protoporphyrin IX | 50% | ↓ Photosensitivity, ↓ liver damage |
EPP (fibroblasts) | Protoporphyrin IX | 60–80% | ↓ Cytotoxicity |
Bitopertin modulates systemic iron metabolism via hepcidin upregulation. In β-thalassemia mice, treatment normalized serum iron (30% decrease) and liver iron overload (25% decrease) by suppressing aberrant erythropoietin-driven erythropoiesis. This was reversed by co-administering the iron chelator deferiprone, confirming that iron mobilization is essential for bitopertin’s efficacy. The mechanism involves:
Table 3: Bitopertin Compound Identifiers
Identifier Type | Name/Code |
---|---|
Generic Name | Bitopertin |
CAS Number | 845614-11-1 |
DrugBank Accession | DB12426 |
Synonyms | RG1678, RO-4917838 |
Chemical Formula | C₂₁H₂₀F₇N₃O₄S |
Molecular Weight | 543.46 g/mol |
IUPAC Name | 1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methanesulfonyl-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzoyl)piperazine |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1